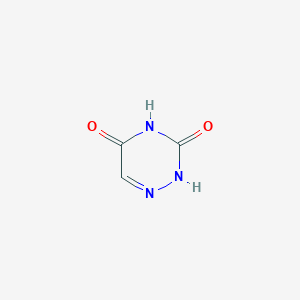

6-Azauracil

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Azauracil typically involves the reaction of semicarbazide hydrochloride with appropriate α-keto acids. This reaction proceeds through the formation of semicarbazones, which are then cyclized to yield this compound . Another method involves the coupling of diazonium salts with cyanoacetylcyanamide, followed by cyclization of the resulting 2-arylhydrazono-2-cyanoacetylcyanamides .

Industrial Production Methods: Industrial production of this compound may involve scalable reactions using readily available reactants. The process typically includes the use of silylated 6-Azauracils treated with appropriate chloroethers to obtain non-nucleoside derivatives .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Azauracil undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: Substitution reactions, particularly with chloroethers, can produce non-nucleoside derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reactions with chloroethers are typically carried out under silylation conditions.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of this compound.

Substitution: Non-nucleoside derivatives bearing various functional groups.

Wissenschaftliche Forschungsanwendungen

6-Azauracil has been extensively used in scientific research due to its diverse biological activities:

Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and non-nucleoside derivatives.

Medicine: this compound exhibits antitumor, antiviral, and antimicrobial activities.

Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Wirkmechanismus

6-Azauracil exerts its effects by inhibiting enzymes involved in purine and pyrimidine biosynthesis. It competes with substrates in the pyrimidine biosynthetic pathway, being transformed into 6-aza-UMP, a powerful competitive inhibitor of orotidylic acid decarboxylase . This inhibition leads to the depletion of intracellular guanosine triphosphate and uridine triphosphate nucleotide pools, affecting various cellular processes .

Vergleich Mit ähnlichen Verbindungen

5-Fluorouracil: Another pyrimidine analog used as an antineoplastic agent.

6-Azauridine: A similar compound with antiviral and antitumor activities.

Uniqueness: 6-Azauracil is unique in its ability to inhibit both purine and pyrimidine biosynthesis, leading to significant alterations in nucleotide pool levels. This dual inhibition makes it a valuable tool in studying transcription elongation and nucleotide metabolism .

Biologische Aktivität

6-Azauracil (6AU) is a pyrimidine analog that has garnered attention due to its significant biological activities, particularly as an inhibitor of various enzymes involved in nucleotide metabolism. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

This compound primarily acts as an inhibitor of inosine monophosphate (IMP) dehydrogenase and orotidylate decarboxylase , leading to a reduction in nucleotide levels within cells. This reduction impacts RNA synthesis and cellular proliferation, making 6AU a valuable tool for studying transcriptional processes.

- Inhibition of IMP Dehydrogenase : The inhibition of this enzyme results in decreased levels of guanosine triphosphate (GTP) and uridine triphosphate (UTP), which are crucial for RNA synthesis. This effect is particularly pronounced in yeast models, where mutations in RNA polymerase II elongation factors have been linked to increased sensitivity to 6AU .

- Impact on Transcriptional Elongation : Studies have shown that 6AU sensitivity often correlates with defects in transcriptional elongation machinery. For instance, yeast mutants lacking specific elongation factors displayed heightened sensitivity to 6AU, suggesting that the drug's effects depend on the integrity of the transcription process .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Carcinostatic Activity in Mice :

A study investigated the carcinostatic properties of this compound riboside in murine models. Results indicated significant inhibition of tumor growth, suggesting potential applications in cancer therapy. The study highlighted the compound's effectiveness against certain types of tumors, providing a basis for further research into its clinical applications . -

Yeast Model Studies :

In a large-scale screening involving over 2800 yeast mutants, researchers identified specific strains that exhibited increased sensitivity to 6AU. These strains were primarily defective in genes associated with transcription elongation and nucleotide metabolism. The findings underscored the importance of nucleotide availability for proper transcriptional function and cellular viability .

Eigenschaften

CAS-Nummer |

18802-37-4 |

|---|---|

Molekularformel |

C3H5N3O2 |

Molekulargewicht |

115.09 g/mol |

IUPAC-Name |

1,2,4-triazinane-3,5-dione |

InChI |

InChI=1S/C3H5N3O2/c7-2-1-4-6-3(8)5-2/h4H,1H2,(H2,5,6,7,8) |

InChI-Schlüssel |

ZVIOKRWHGOILAU-UHFFFAOYSA-N |

SMILES |

C1=NNC(=O)NC1=O |

Kanonische SMILES |

C1C(=O)NC(=O)NN1 |

melting_point |

274.5 °C |

Key on ui other cas no. |

461-89-2 |

Piktogramme |

Irritant |

Synonyme |

6-azauracil azauracil |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.